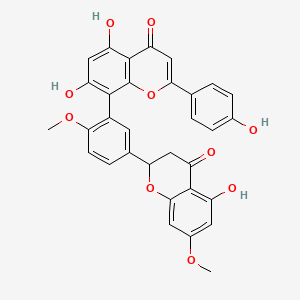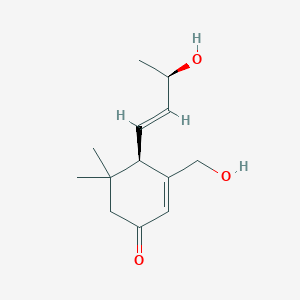
2,3-Dihydroamentoflavone 7,4'-dimethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroamentoflavone 7,4’-dimethyl ether is a biflavonoid that can be isolated from the aerial parts of Selaginella delicatula . It exhibits cytotoxicities against P-388 and HT-29 cell lines, with ED50 (median effective dose) values of 3.50 and 5.25 µg/mL .
Molecular Structure Analysis
The molecular formula of 2,3-Dihydroamentoflavone 7,4’-dimethyl ether is C32H24O10 . The molecular weight is 568.53 .Aplicaciones Científicas De Investigación
Anticancer Properties
“2,3-Dihydroamentoflavone 7,4’-dimethyl ether” has been found to exhibit significant anticancer properties . It has shown to inhibit the growth of Calu-1 and Raji tumor cell lines . This compound has also demonstrated cytotoxic efficacy against P-388 and HT-29 cell lines, with median effective dose (ED50) values of 3.50 and 5.25 µg/mL, respectively .
Phytochemical Constituent
This compound is a biflavonoid, which can be isolated from the aerial parts of Selaginella delicatula . Biflavonoids are a type of phytochemicals that are known for their various biological activities, including antioxidant, anti-inflammatory, and anticancer effects.
Traditional Medicine
The plant Selaginella delicatula, from which “2,3-Dihydroamentoflavone 7,4’-dimethyl ether” can be isolated, is used in traditional Chinese medicine. It is used to treat various conditions such as jaundice, dysentery, edema, and rheumatism diseases .
Protective Effect against Anoxia
“2,3-Dihydroamentoflavone 7,4’-dimethyl ether” and other similar biflavonoids have been found to display a protective effect against anoxia . Anoxia is a condition characterized by an absence of oxygen supply to an organ or a tissue. This protective effect could have potential applications in conditions where oxygen supply is compromised.
Potential Neuroprotective Effects
Given its protective effect against anoxia, “2,3-Dihydroamentoflavone 7,4’-dimethyl ether” may also have potential neuroprotective effects. Anoxia can cause significant damage to the brain and other parts of the nervous system, and compounds that can protect against this could be valuable in the treatment of stroke and other neurological conditions .
Research Tool
Due to its various biological activities, “2,3-Dihydroamentoflavone 7,4’-dimethyl ether” can be used as a research tool in the study of these activities. For example, it can be used in the study of anticancer mechanisms, the effects of anoxia on cells, and the potential therapeutic effects of biflavonoids .
Mecanismo De Acción
Target of Action
The primary targets of 2,3-Dihydroamentoflavone 7,4’-dimethyl ether are the P-388 and HT-29 cell lines . These cell lines are commonly used in research to study cancer, making them important targets for this compound.
Mode of Action
2,3-Dihydroamentoflavone 7,4’-dimethyl ether interacts with its targets by exhibiting cytotoxicities
Result of Action
The compound exhibits cytotoxicities against P-388 and HT-29 cell lines, with ED50 (median effective dose) values of 3.50 and 5.25 µg/mL, respectively . This suggests that the compound has a potent effect on these cell lines, potentially leading to cell death.
Propiedades
IUPAC Name |
5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24O10/c1-39-18-10-20(34)30-23(37)13-27(41-28(30)11-18)16-5-8-25(40-2)19(9-16)29-21(35)12-22(36)31-24(38)14-26(42-32(29)31)15-3-6-17(33)7-4-15/h3-12,14,27,33-36H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADCDEPVRJSRTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46840955 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


